molecular formula C11H25Cl3FN3 B2666330 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride CAS No. 1089279-67-3

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride

Cat. No.: B2666330
CAS No.: 1089279-67-3
M. Wt: 324.69
InChI Key: AIOPKCXAJACYLR-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which is further substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride typically involves the following steps:

    Formation of 1-(2-Fluoroethyl)piperazine: This can be achieved by reacting piperazine with 2-fluoroethyl chloride under basic conditions.

    Substitution with Piperidinyl Group: The intermediate 1-(2-Fluoroethyl)piperazine is then reacted with 4-piperidinyl chloride in the presence of a suitable base to form 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine.

    Formation of Trihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The piperidinyl group may also contribute to the compound’s overall activity by modulating its pharmacokinetic properties.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride can be compared with other piperazine derivatives, such as:

    1-(2-Chloroethyl)-4-(4-piperidinyl)piperazine trihydrochloride: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-Bromoethyl)-4-(4-piperidinyl)piperazine trihydrochloride: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

Uniqueness

The presence of the fluoroethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its chloroethyl and bromoethyl counterparts. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FN3.3ClH/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11;;;/h11,13H,1-10H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOPKCXAJACYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCF.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[4-(2-fluoroethyl)-1-piperazinyl]-1-piperidinecarboxylate (28.95 g, 91.78 mmol) was dissolved in 76 mL of MeOH and 76 mL 37% HCl was added. Reaction was stirred for 3 h and then concentrated in vacuo and to give 1-(2-fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride (˜29 g) which was then dissolved in DMSO (200 mL). K2CO3 (63 g, 459 mmol) was added followed by 4-fluoro-2-(methyloxy)-1-nitrobenzene (15.7 g, 91.8 mmol) and the reaction mixture was heated to 80° C. and allowed to stir overnight. The mixture was then poured into H2O and extracted with EtOAc (3×). The combined organics were dried with MgSO4, filtered, and concentrated in vacuo. The resulting solids were triturated with diethyl ether to give the title compound of step E (27.13 g, 81%). MS (M+H, ES+) 367.
Name
1,1-Dimethylethyl 4-[4-(2-fluoroethyl)-1-piperazinyl]-1-piperidinecarboxylate
Quantity
28.95 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step Two

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